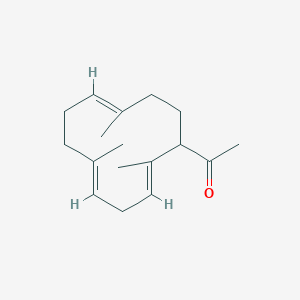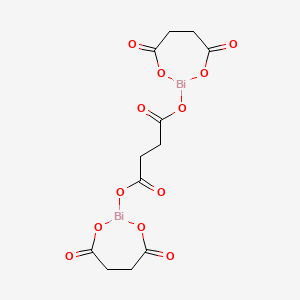
Ferric valerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ferric valerate can be synthesized through the reaction of ferric chloride with sodium valerate in an aqueous solution. The reaction typically proceeds as follows:
FeCl3+3C5H9COONa→Fe(C5H9COO)3+3NaCl
The reaction is carried out under mild conditions, usually at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ferric valerate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where iron(III) is reduced to iron(II).
Substitution Reactions: The valerate ligands can be substituted by other ligands in coordination chemistry.
Hydrolysis: In the presence of water, this compound can hydrolyze to form ferric hydroxide and valeric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can oxidize this compound.
Reducing Agents: Sodium borohydride and hydrazine can reduce this compound to iron(II) valerate.
Substitution Reagents: Ligands such as ethylenediamine and acetylacetone can replace valerate ions under appropriate conditions.
Major Products Formed
Ferric Hydroxide: Formed during hydrolysis.
Iron(II) Valerate: Formed during reduction reactions.
Substituted Complexes: Formed during ligand substitution reactions.
Applications De Recherche Scientifique
Ferric valerate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential use in iron supplementation and as a therapeutic agent in treating iron deficiency.
Industry: Utilized in the production of iron-containing materials and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of ferric valerate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, this compound can interact with proteins and enzymes involved in iron metabolism, facilitating the transport and storage of iron. The valerate ligands can also influence the solubility and bioavailability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferric Citrate: Used as a phosphate binder and iron supplement.
Ferric Ammonium Citrate: Used in medical imaging and as a food additive.
Ferric Pyrophosphate: Used in food fortification and as an iron supplement.
Uniqueness of Ferric Valerate
This compound is unique due to its specific ligand environment, which can influence its reactivity and solubility. The valerate ligands provide a distinct set of chemical properties compared to other ferric compounds, making it suitable for specific applications where other ferric compounds may not be as effective.
Propriétés
Formule moléculaire |
C15H30FeO6 |
|---|---|
Poids moléculaire |
362.24 g/mol |
Nom IUPAC |
iron;pentanoic acid |
InChI |
InChI=1S/3C5H10O2.Fe/c3*1-2-3-4-5(6)7;/h3*2-4H2,1H3,(H,6,7); |
Clé InChI |
NZDBOFDIRHVXFB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)O.CCCCC(=O)O.CCCCC(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
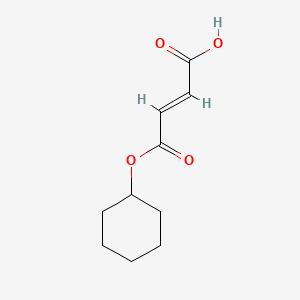
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
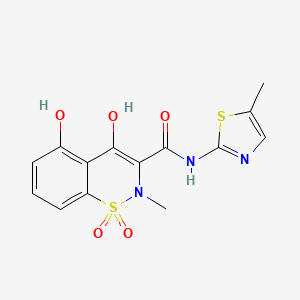
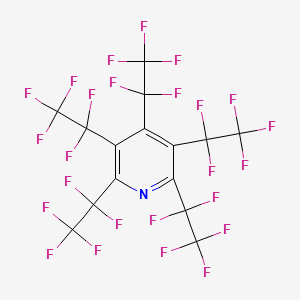
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
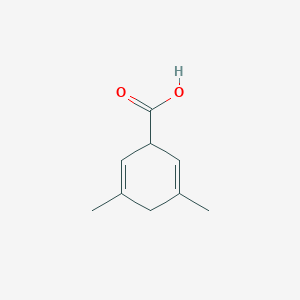
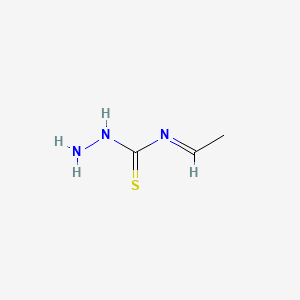
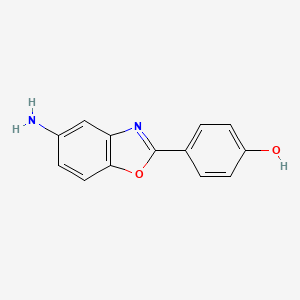
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
